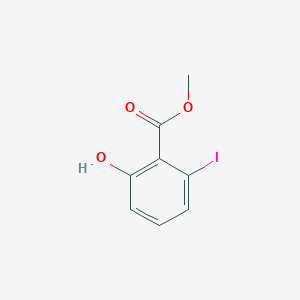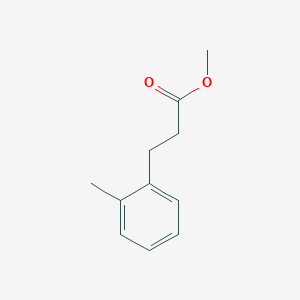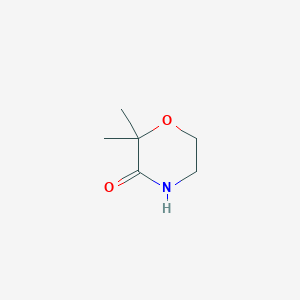![molecular formula C27H34O7 B12098244 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound has a lengthy name, but let’s break it down It consists of several functional groups and rings
Structure: The compound’s structure comprises a furo[2,3-d][1,3]dioxole core, which is a fused ring system containing two oxygen atoms.
Preparation Methods
Synthetic Routes::
Method 1: One synthetic route involves the cyclization of suitable precursors containing the necessary functional groups. For example, starting from appropriately substituted phenols and aldehydes, the furo[2,3-d][1,3]dioxole ring can be formed.
Method 2: Another approach is the intramolecular cyclization of a precursor with a leaving group, leading to the desired compound.
- These reactions typically occur under anhydrous conditions using Lewis acids or other catalysts.
- Solvents like dichloromethane or tetrahydrofuran are commonly employed.
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization for yield, purity, and safety is crucial.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation at specific functional groups.
Reduction: Reduction reactions can modify the substituents.
Substitution: Substituents can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., alkoxides, amines) can replace functional groups.
- The specific products depend on the reaction conditions and regioselectivity.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific receptors or enzymes.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
- Similar compounds include other furo[2,3-d][1,3]dioxoles or phenylmethoxy-substituted derivatives.
- Its uniqueness lies in the combination of multiple functional groups.
Properties
Molecular Formula |
C27H34O7 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C27H34O7/c1-25(2)30-17-21(31-25)27(18-28-15-19-11-7-5-8-12-19)23(29-16-20-13-9-6-10-14-20)22-24(34-27)33-26(3,4)32-22/h5-14,21-24H,15-18H2,1-4H3 |
InChI Key |
HVGKQFCVYATGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2(C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)





![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)



![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)

